molecular formula C14H10Cl2N4 B5794680 2-(2,4-Dichloro-benzyl)-5-phenyl-2H-tetrazole

2-(2,4-Dichloro-benzyl)-5-phenyl-2H-tetrazole

Cat. No.: B5794680
M. Wt: 305.2 g/mol
InChI Key: HACRETJMEYQVIK-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-benzyl)-5-phenyl-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group and a phenyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-benzyl)-5-phenyl-2H-tetrazole typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide, followed by cyclization with phenylhydrazine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

  • Step 1: Formation of 2,4-Dichlorobenzyl Azide

    • React 2,4-dichlorobenzyl chloride with sodium azide in DMF or DMSO.
    • Heat the reaction mixture to around 80-100°C for several hours.
    • Isolate the 2,4-dichlorobenzyl azide by filtration or extraction.
  • Step 2: Cyclization to Form Tetrazole

    • React the 2,4-dichlorobenzyl azide with phenylhydrazine in the presence of a base such as triethylamine.
    • Heat the reaction mixture to around 100-120°C for several hours.
    • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of catalysts may be employed to improve the overall process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-benzyl)-5-phenyl-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichloro-benzyl)-5-phenyl-2H-tetrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-benzyl)-5-phenyl-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disruption of Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl Alcohol: A related compound with similar structural features but different chemical properties and applications.

    2,4-Dichlorobenzylamine: Another related compound with distinct biological activities and uses.

Uniqueness

2-(2,4-Dichloro-benzyl)-5-phenyl-2H-tetrazole is unique due to its tetrazole ring structure, which imparts specific chemical reactivity and potential biological activities. The presence of both the 2,4-dichlorobenzyl and phenyl groups further enhances its versatility and applicability in various fields of research.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c15-12-7-6-11(13(16)8-12)9-20-18-14(17-19-20)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACRETJMEYQVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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